molecular formula C9H4Cl4N2 B8418016 5-Methyl-2,3,6,7-tetrachloroquinoxaline

5-Methyl-2,3,6,7-tetrachloroquinoxaline

Cat. No.: B8418016
M. Wt: 281.9 g/mol
InChI Key: GNPXKOGYRPEHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6,7-Tetrachloroquinoxaline (CAS 25983-14-6) is a halogenated quinoxaline derivative with the molecular formula C₈H₂Cl₄N₂ and a molecular weight of 267.93 g/mol . Its structure consists of a quinoxaline core (a bicyclic system with two nitrogen atoms) substituted with chlorine atoms at the 2, 3, 6, and 7 positions. This compound is widely used as a precursor in synthesizing pharmaceuticals, agrochemicals, and heterocyclic analogs due to the high reactivity of its chlorine substituents .

Key applications include:

  • Pharmaceutical Synthesis: Intermediate for imidazo[4,5-b]quinoxaline ribonucleosides, which are studied for their antiviral and anticancer properties .
  • Agrochemical Development: Used in pesticidal formulations targeting soil-borne fungal pathogens .
  • Thermochemical Studies: Its enthalpy of formation has been measured via combustion calorimetry, providing insights into its stability and reactivity .

Properties

Molecular Formula

C9H4Cl4N2

Molecular Weight

281.9 g/mol

IUPAC Name

2,3,6,7-tetrachloro-5-methylquinoxaline

InChI

InChI=1S/C9H4Cl4N2/c1-3-6(11)4(10)2-5-7(3)15-9(13)8(12)14-5/h2H,1H3

InChI Key

GNPXKOGYRPEHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2,3,6,7-tetrachloroquinoxaline are heavily influenced by its chlorine substituents. Below is a comparison with related quinoxaline derivatives:

Compound Name CAS Number Substituents Key Properties/Applications Reference
2,3,6,7-Tetrachloroquinoxaline 25983-14-6 Cl at 2,3,6,7 High reactivity for nucleophilic substitution; precursor to agrochemicals and pharmaceuticals
2,3-Dichloro-6-methylquinoxaline 26705-59-5 Cl at 2,3; CH₃ at 6 Reduced electrophilicity due to fewer Cl atoms; used in small-molecule drug discovery
2,3-Dichloro-6,7-dimethylquinoxaline 810-80-0 Cl at 2,3; CH₃ at 6,7 Steric hindrance from methyl groups limits reactivity; explored in materials science
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline N/A NO₂ at 6; thiophene at 2,3 Enhanced π-conjugation for optoelectronic applications
2,3,6-Trichloropyrazine N/A Cl at 2,3,6 (pyrazine core) Lower thermal stability; used as a ligand in coordination chemistry

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